

Comprehensive Characterization and Verification Guide: 2-(2-Bromo-4-formylphenoxy)acetamide

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Compound of Interest

Compound Name:	2-(2-Bromo-4-formylphenoxy)acetamide
CAS No.:	701246-47-1
Cat. No.:	B3038029

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Executive Summary

2-(2-Bromo-4-formylphenoxy)acetamide (CAS: 57045-86-0 [Analogous], CID: 969858) is a critical trisubstituted benzene intermediate used in the synthesis of complex heterocyclic scaffolds, particularly Schiff bases and benzofuran derivatives for medicinal chemistry. Its structural integrity—defined by the simultaneous presence of an electrophilic aldehyde, a nucleophilic-amenable acetamide, and a reactive aryl bromide—makes it a versatile "linchpin" molecule.

However, this versatility introduces stability challenges. The aryl bromide is susceptible to debromination under aggressive conditions, and the aldehyde is prone to oxidation (to carboxylic acid) or condensation. This guide provides a rigorous, self-validating framework for verifying the identity and purity of this compound, comparing classical elemental analysis against modern spectroscopic techniques.

Synthetic Utility & Comparative Performance

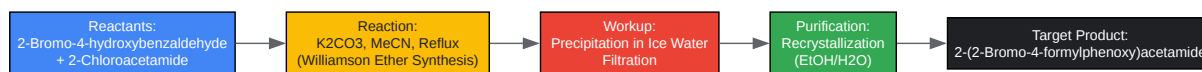
Why choose the Bromo- variant over the Chloro- or Unsubstituted alternatives?

Feature	2-Bromo Variant (Target)	2-Chloro Variant (Alternative)	Unsubstituted Variant
C-X Bond Reactivity	High: Excellent substrate for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.	Moderate/Low: Requires harsher conditions or specialized ligands for cross-coupling.	None: Inert at the ortho-position; limited functionalization potential.
Crystallinity	High: Heavy atom (Br) often facilitates better crystal packing, aiding purification via recrystallization.	Moderate: Often requires chromatography if recrystallization fails.	Variable: Depends heavily on the acetamide tail.
Cost	Higher: Brominated starting materials (2-bromo-4-hydroxybenzaldehyde) are more expensive.	Lower: Chlorinated precursors are commoditized.	Lowest: Basic phenol precursors.
Stability	Moderate: Light sensitive (C-Br bond); requires amber storage.	High: C-Cl bond is robust against photodegradation.	High: Stable under standard conditions.

Conclusion: The 2-Bromo variant is the "High-Performance" choice for divergent synthesis libraries where the aryl halide serves as a handle for late-stage diversification.

Synthesis & Purification Workflow

To ensure a valid analysis, the sample must be prepared correctly. The synthesis typically involves a Williamson etherification.



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Figure 1: Standard synthesis and purification workflow for phenoxyacetamide derivatives.

Verification Protocols: Comparative Analysis

Protocol A: Elemental Analysis (CHN + Halogen)

The "Classic" Standard. Combustion analysis provides the mass percentage of Carbon, Hydrogen, and Nitrogen. For this compound, Halogen analysis (Br) is also critical.

- Theoretical Values (C₉H₈BrNO₃, MW: 258.07):
 - C: 41.89%
 - H: 3.12%
 - N: 5.43%
 - Br: 30.96%
- Acceptance Criteria: Experimental values must be within $\pm 0.4\%$ of theoretical.
- Pros: Verifies bulk purity and solvation state (detects trapped water/solvent).
- Cons: Destructive; requires ~5-10 mg; cannot distinguish between isomers (e.g., O-alkylation vs. C-alkylation).

Protocol B: Spectroscopic Validation (NMR + IR)

The "Fingerprint" Standard. Non-destructive and provides structural proof.

- ¹H NMR (400 MHz, DMSO-d₆):
 - Aldehyde (-CHO): Singlet,

9.8–10.0 ppm. Diagnostic for oxidation state.

- Amide (-NH₂): Two broad singlets (or one humped broad singlet),

7.2–7.8 ppm. Diagnostic for amide integrity.

- Ether (-OCH₂-): Singlet,

4.6–4.8 ppm. Diagnostic for O-alkylation.

- Aromatic (3H):

- H-3 (d, J~2Hz): Ortho to Br, meta to CHO.
- H-5 (dd, J~8, 2Hz): Ortho to O, meta to CHO.
- H-6 (d, J~8Hz): Ortho to H-5.

- FT-IR (KBr Pellet):

- Amide A: 3400–3150 cm⁻¹ (N-H stretch).
- Aldehyde C=O: 1685–1700 cm⁻¹.
- Amide I (C=O): 1650–1670 cm⁻¹.
- Ether (C-O-C): 1230–1250 cm⁻¹.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

The "Modern" Standard. Essential for publication to confirm the molecular formula.

- Method: ESI-TOF or ESI-Orbitrap (Positive Mode).

- Target Ion:

(approx) or

.

- Isotope Pattern: The presence of Bromine (

and

) creates a distinctive 1:1 doublet signal separated by 2 mass units.

- Self-Validation Check: If the M and M+2 peaks are not of roughly equal intensity, the bromine has been lost or the sample is contaminated.

Detailed Experimental Procedures

Experiment 1: Synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide

Note: This protocol is adapted from general procedures for phenoxyacetamides [1, 2].

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reagents: Add 2-bromo-4-hydroxybenzaldehyde (2.01 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) to acetonitrile (MeCN, 30 mL).
- Activation: Stir at room temperature for 30 minutes to form the phenoxide anion. Color change to yellow/orange is typical.
- Alkylation: Add 2-chloroacetamide (1.12 g, 12 mmol).
- Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).
- Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.
- Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts ().
- Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless or pale yellow crystals.

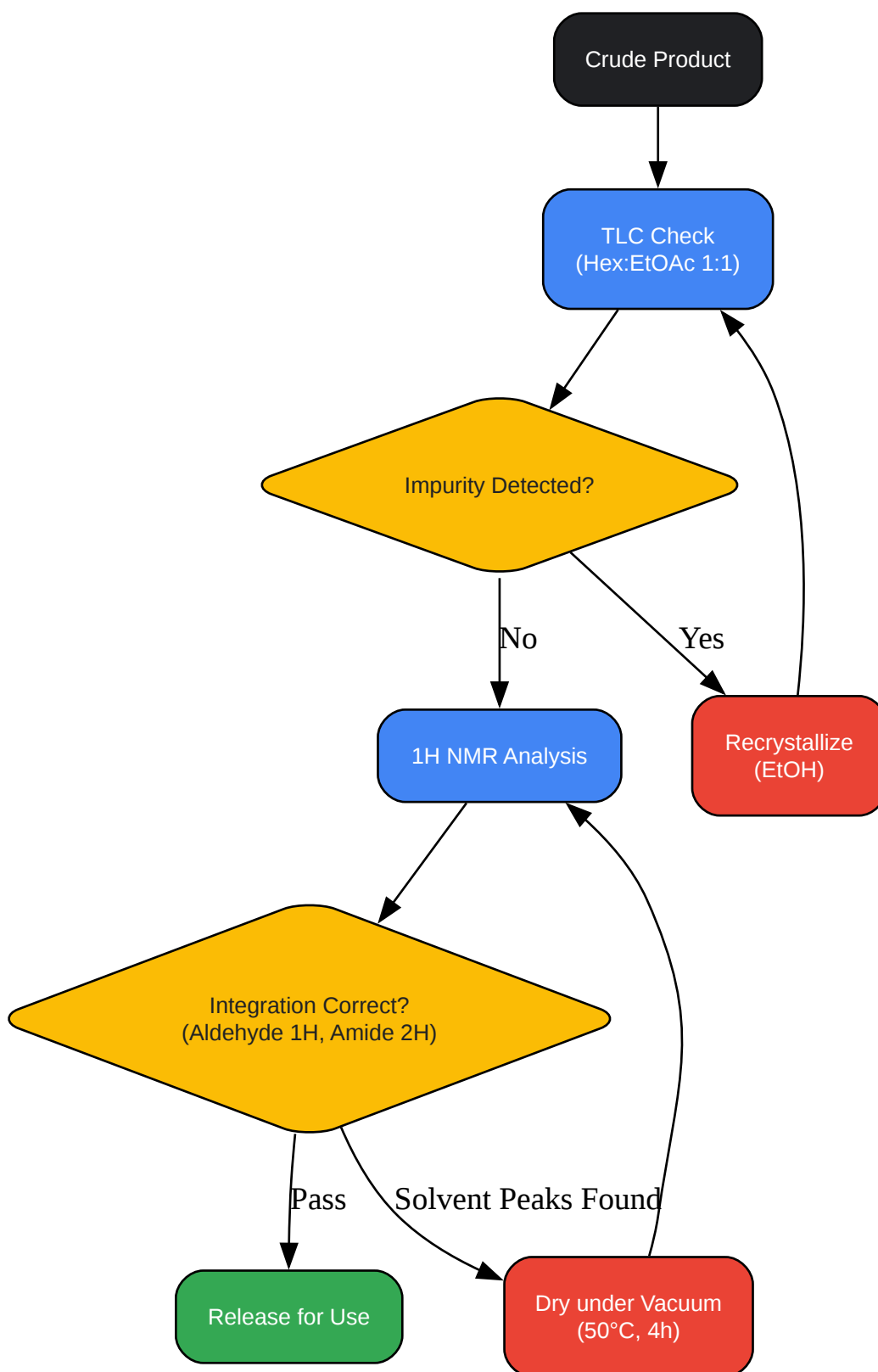
Experiment 2: Purity Assessment via HPLC

To detect the unreacted phenol starting material.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).
- Pass Criteria: Main peak area > 98%. No peak matching the retention time of 2-bromo-4-hydroxybenzaldehyde.

Analytical Decision Matrix

Use this flowchart to determine the release status of your compound.



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Figure 2: Analytical decision matrix for quality control.

References

- Gowda, B. T., et al. (2007). "Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3521. [Link](#)
- Omar, R. S., et al. (2021). "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 0-0. [Link](#)
- PubChem. "**2-(2-Bromo-4-formylphenoxy)acetamide** (CID 969858)." National Center for Biotechnology Information. [Link](#)
- Thermo Fisher Scientific. "2-Bromoacetamide Product Specifications." [Link](#)
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